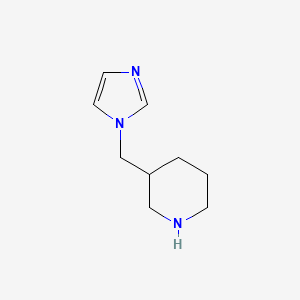

3-(1H-imidazol-1-ylmethyl)piperidine

Description

BenchChem offers high-quality 3-(1H-imidazol-1-ylmethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-1-ylmethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQCTIRXHQSXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 3-(1H-Imidazol-1-ylmethyl)piperidine

This is an in-depth technical guide for the spectroscopic characterization of 3-(1H-imidazol-1-ylmethyl)piperidine , a critical pharmacophore in the development of histamine H3 receptor antagonists.

Executive Summary & Compound Identity

3-(1H-imidazol-1-ylmethyl)piperidine is a bifunctional heterocyclic building block used primarily in the synthesis of histamine H3 receptor ligands (e.g., proxifan analogs). Unlike its symmetric 4-isomer, the 3-substituted variant introduces a chiral center at the piperidine C3 position, resulting in complex splitting patterns in NMR spectroscopy due to the loss of symmetry.

This guide focuses on the Dihydrochloride salt (2HCl) form (CAS: 1172850-63-3 ), as the free base is often an unstable, hygroscopic oil that is converted to the salt for stability and analysis.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride |

| Common Name | 3-((1H-Imidazol-1-yl)methyl)piperidine 2HCl |

| CAS Number | 1172850-63-3 (2HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 165.24 g/mol (Free Base) / 238.16 g/mol (2HCl Salt) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in Water, DMSO, Methanol |

Synthesis & Impurity Origin

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (regioisomers, unreacted starting materials) often appear in the final data.

Synthetic Workflow

The standard route involves the nucleophilic attack of imidazole on an N-protected 3-(halomethyl)piperidine.

Figure 1: Synthetic pathway highlighting the origin of the C2-alkylated impurity, which can be detected via HSQC NMR.

Spectroscopic Characterization

A. Mass Spectrometry (ESI-MS)

Mass spectrometry is the primary tool for rapid confirmation. The molecule ionizes readily in positive mode (ESI+) due to the basic imidazole and piperidine nitrogens.

| Ionization Mode | Observed m/z | Assignment | Notes |

| ESI (+) | 166.1 | [M+H] | Base peak (100%) |

| ESI (+) | 188.1 | [M+Na] | Common adduct |

| Fragmentation | 98.1 | [M - Imidazole] | Characteristic cleavage of the C-N bond |

| Fragmentation | 69.0 | [Imidazole+H] | Imidazole fragment |

Diagnostic Logic: The presence of the m/z 166.1 peak confirms the intact core. A clean spectrum should show minimal fragmentation at low cone voltages. If peaks at m/z ~266 are observed, check for incomplete Boc-deprotection (M+H of Boc-intermediate).

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR (400 MHz, DMSO-d

) - Diagnostic Signals

Note: Chemical shifts (

| Position | Multiplicity | Integral | Assignment Logic | |

| Imidazole C2-H | 9.10 - 9.25 | s | 1H | Most downfield signal; highly acidic in salt form. |

| NH (Piperidine) | 8.80 - 9.10 | br s | 1-2H | Ammonium protons (exchanges with D |

| Imidazole C4/C5 | 7.65 - 7.85 | m/s | 2H | Often appear as a close doublet or overlapping singlets. |

| Linker (-CH | 4.25 - 4.35 | d/m | 2H | Diagnostic doublet ( |

| Pip C2-H | 3.20 - 3.40 | m | 1H | Deshielded due to proximity to N and linker. |

| Pip C2-H | 2.60 - 2.80 | m | 1H | Diastereotopic splitting due to C3 chiral center. |

| Pip C6-H | 2.80 - 3.10 | m | 2H | Typical piperidine ring protons. |

| Pip C3-H (Chiral) | 2.20 - 2.40 | m | 1H | The chiral methine proton; key to 3-isomer ID. |

| Pip C4/C5-H | 1.20 - 1.90 | m | 4H | Ring methylene envelope. |

Critical Distinction (3- vs 4-isomer):

-

3-Isomer: The piperidine ring protons are magnetically non-equivalent due to the lack of a plane of symmetry. You will see complex multiplets for the ring protons.

-

4-Isomer: Possesses a plane of symmetry. The C2 and C6 protons would be equivalent, as would C3 and C5, leading to a simpler AA'BB' type pattern.

C NMR (100 MHz, DMSO-d

)

| Carbon Type | Assignment | |

| Imidazole C2 | ~136.0 | N=CH-N (Characteristic) |

| Imidazole C4/C5 | ~122.0, 120.0 | Alkene carbons |

| Linker (-CH | ~49.5 | Methylene bridge |

| Piperidine C2 | ~46.0 | Adjacent to N, impacted by C3 substitution |

| Piperidine C6 | ~44.0 | Adjacent to N |

| Piperidine C3 | ~35.0 | Methine (Branch point) |

| Piperidine C4/C5 | ~28.0, 22.0 | Ring methylenes |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State)

-

3400 - 2600 cm

: Broad, strong absorption. Overlap of N-H stretching (ammonium salt) and C-H stretching. -

1620 - 1580 cm

: C=N stretching (Imidazole ring). -

1550 - 1500 cm

: C=C stretching (Heteroaromatic). -

~620 cm

: Ring deformation (characteristic of imidazole).

Experimental Protocols

Protocol 1: NMR Sample Preparation (Salt Form)

-

Weigh 10-15 mg of the dihydrochloride salt.

-

Dissolve in 0.6 mL of DMSO-d

.-

Why DMSO? The salt is highly polar. CDCl

will not dissolve the 2HCl salt. D

-

-

Transfer to a clean, dry 5mm NMR tube.

-

Acquire at 298 K.

Protocol 2: Free Base Liberation (For Extraction/Reaction)

If the free base is required for a subsequent reaction (e.g., amide coupling):

-

Dissolve the 2HCl salt in minimum water.

-

Add saturated Na

CO -

Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

-

Note: The free base is very polar; simple ether extraction is often inefficient.

-

-

Dry over Na

SO -

Caution: Use immediately. The free base absorbs CO

from air and is prone to oxidation.

References & Sourcing

-

Compound Registry: 3-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride. CAS: 1172850-63-3 .

-

Source: (Verified Commercial Source).

-

-

Synthesis of Piperidine-Imidazole Fragments:

-

Context: Methodologies for alkylating imidazoles with piperidine electrophiles are detailed in H3 receptor antagonist literature.

-

Reference: Berlin, M. et al. "Non-imidazole Histamine H3 Antagonists." J. Med. Chem.2011 , 54, 1, 86–102. (Provides context on the structural class).

-

-

Spectroscopic Analog Data:

-

Comparison: Data for the 4-isomer (CAS 90748-07-5) is often used as a baseline for shift prediction.

-

Source:.[5]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 4. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Piperidine Privilege: A Technical Guide to SAR and Synthetic Design

Executive Summary

The piperidine ring (azacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs. Its ubiquity stems from its ability to modulate physicochemical properties (pKa ~11, lipophilicity) and its conformational versatility, allowing it to display pharmacophores in precise 3D vectors. This guide dissects the Structure-Activity Relationship (SAR) of piperidine derivatives, moving beyond basic substitution patterns to explore conformational dynamics, electronic anchoring, and validated synthetic protocols.

The Nitrogen Anchor: Electronic & Physicochemical Control

The nitrogen atom is the critical "anchor" of the piperidine scaffold. Its lone pair dictates basicity, hydrogen bond accepting (HBA) capability, and salt formation, which are primary drivers of pharmacokinetic (PK) profiles.

Basicity and Ionization

Unsubstituted piperidine has a pKa of ~11.2. In physiological pH (7.4), it exists predominantly as a cationic species.

-

SAR Implication: The cationic charge is often essential for electrostatic interactions with aspartate residues in GPCRs (e.g., Asp147 in the Mu-Opioid Receptor for fentanyl) or anionic sites in enzymes (e.g., Acetylcholinesterase for donepezil).

-

Modulation: Electron-withdrawing groups (EWGs) on the nitrogen (e.g., amides, carbamates) reduce basicity, eliminating the positive charge and increasing membrane permeability, though often at the cost of target affinity.

N-Substitution Vectors

The N-substituent is the primary vector for tuning lipophilicity (LogP) and target selectivity.

-

Small Alkyls (Methyl/Ethyl): optimize pKa and metabolic stability (N-dealkylation resistance).

-

Bulky Arylalkyls (Phenethyl/Benzyl): Provide secondary binding interactions (π-stacking) and drastically alter potency.

-

Example: In the fentanyl series, replacing the N-methyl with an N-phenethyl group increases potency by ~150-fold due to occupation of a hydrophobic pocket in the receptor.

-

The Carbon Scaffold: Conformational Dynamics & Functionalization

The carbon backbone (C2–C6) is not merely a spacer; it is a conformational lock.

The "Magic Methyl" Effect (C2/C3 Substitution)

Substituents at C2 or C3 introduce chirality and force the ring into specific conformations (Chair vs. Twist-Boat) to minimize A(1,3) strain.

-

Axial vs. Equatorial: Large substituents generally prefer the equatorial position in the chair conformation (

). However, "allylic strain" in N-acyl piperidines can force C2-substituents into an axial orientation.[1] -

SAR Impact: Introduction of a C3-methyl in fentanyl (e.g., 3-methylfentanyl) introduces cis/trans isomerism. The cis-isomer (3-Me and 4-anilido groups on the same side) is often significantly more potent due to precise rotameric locking of the phenyl ring.

C4-Functionalization: The Connector

The C4 position is the most common vector for library generation because it is distal to the nitrogen anchor, allowing for massive structural extension without disrupting the critical N-interaction.

-

Symmetry: C4-substitution retains achirality (unless the substituent itself is chiral), simplifying synthesis.

-

Examples: The 4-anilidopiperidine motif is the core of the "fentanyl" class; the 4-benzylpiperidine motif is the core of donepezil.

Visualization: Pharmacophore & SAR Logic

Diagram 1: Piperidine SAR Decision Matrix

This diagram illustrates the logical flow for optimizing piperidine derivatives based on structural zones.

Caption: Structural decomposition of the piperidine scaffold highlighting the functional role of each substitution vector.

Case Studies in Drug Design

GPCR Agonist: Fentanyl Series (Mu-Opioid Receptor)

-

Target: Mu-Opioid Receptor (MOR).

-

Key Interaction: The protonated piperidine nitrogen forms a salt bridge with Asp147 (TM3).

-

SAR Insight:

-

N-Phenethyl: Increases lipophilicity (LogP ~4.0), driving Blood-Brain Barrier (BBB) penetration and providing π-π stacking within the receptor.

-

C4-Carbomethoxy (Carfentanil):[2] Introduction of an ester at C4 increases potency by ~100x over fentanyl. This suggests a specific sub-pocket in the receptor that tolerates bulk and polarity at this vector.

-

Enzyme Inhibitor: Donepezil (Acetylcholinesterase)[3][4][5][6][7]

-

Key Interaction: The N-benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS).

-

SAR Insight:

-

Cation-π Interaction: The positively charged nitrogen interacts with the indole ring of Trp86.

-

Linker Rigidification: The dimethoxyindanone moiety is linked via a methylene bridge. SAR studies show that extending this linker reduces potency, proving the necessity of a precise distance between the CAS and the peripheral anionic site (PAS).

-

Comparative Data: Fentanyl Analog Potency[2][8][9]

| Compound | N-Substituent | C3-Substituent | C4-Substituent | Relative Potency (Morphine=1) |

| Fentanyl | Phenethyl | H | H | 100x |

| N-Methyl Fentanyl | Methyl | H | H | ~0.5x |

| 3-Methylfentanyl | Phenethyl | Methyl (cis) | H | ~6000x |

| Carfentanil | Phenethyl | H | COOMe | ~10,000x |

| Alfentanil | Tetrazole-ethyl | H | CH2OMe | ~10-20x (Faster onset) |

Validated Experimental Protocols

Protocol A: General N-Alkylation (Self-Validating)

Purpose: To attach the primary lipophilic vector (e.g., phenethyl, benzyl) to the piperidine nitrogen. Mechanism: S_N2 Nucleophilic Substitution.

Reagents:

-

4-Substituted Piperidine (1.0 eq)

-

Alkyl Halide (e.g., Phenethyl bromide) (1.1 eq)

-

Anhydrous K2CO3 (3.0 eq) - Acid Scavenger

-

Acetonitrile (ACN) or DMF - Polar Aprotic Solvent

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine derivative in ACN (0.1 M concentration).

-

Base Addition: Add K2CO3. Check: Ensure the base is finely powdered to maximize surface area.

-

Alkylation: Add the alkyl halide dropwise.

-

Causality: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation (quaternization) if the substrate allows.

-

-

Reaction: Heat to reflux (80°C for ACN) for 4–12 hours.

-

Self-Validation (In-Process Control):

-

TLC: Monitor the disappearance of the starting amine (usually stains with Ninhydrin/Dragendorff) and the appearance of a less polar spot (product).

-

pH Check: Wet pH paper held above the reaction should not turn red (acidic vapors), confirming K2CO3 is effectively scavenging HBr.

-

-

Workup: Filter off the inorganic solids (K2CO3/KBr). Concentrate the filtrate. Partition between EtOAc and Water.

-

Purification: Flash column chromatography.

Protocol B: Reductive Amination (High Selectivity)

Purpose: Preferred when avoiding over-alkylation (quaternary salt formation) is critical.

Reagents:

-

Piperidine derivative (1.0 eq)

-

Aldehyde/Ketone (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Mild Reducing Agent

-

Dichloromethane (DCM) or DCE.

Step-by-Step Methodology:

-

Imine Formation: Mix amine and aldehyde in DCM. Stir for 30 mins.

-

Validation: If using a ketone, adding a catalytic amount of Acetic Acid (AcOH) helps imine formation.

-

-

Reduction: Add STAB portion-wise.

-

Causality: STAB is used over NaBH4 because it is less reactive and will not reduce the aldehyde/ketone before it forms the iminium ion.

-

-

Quench: Add saturated NaHCO3 solution.

-

Extraction: Extract with DCM.

Synthetic Workflow Diagram

Caption: Decision tree for N-functionalization of piperidine scaffolds based on electrophile availability.

References

-

Fentanyl Analogs: Structure-Activity-Relationship Study. Bentham Science. (Review of C3/C4 substitution effects). Link

-

Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules (NIH). (Detailed SAR of phenethyl and anilido regions). Link

-

Donepezil: Mechanism of Action and SAR. StatPearls (NIH). (Pharmacology of N-benzylpiperidine in AChE inhibition). Link

-

Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. (Conformational analysis and synthesis of substituted piperidines). Link

-

Modulating Conformational Preferences by Allylic Strain. Journal of Organic Chemistry. (Analysis of axial vs equatorial preferences in piperidines). Link

Sources

- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 6. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 3-(1H-imidazol-1-ylmethyl)piperidine

Abstract

This document provides a comprehensive guide for the synthesis of 3-(1H-imidazol-1-ylmethyl)piperidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic route, commencing with the conversion of 3-piperidinemethanol to its corresponding chloromethyl intermediate, followed by the N-alkylation of imidazole. This application note is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and expert insights to ensure successful synthesis and validation.

Introduction

3-(1H-imidazol-1-ylmethyl)piperidine is a key structural motif found in a variety of pharmacologically active compounds. The unique combination of the piperidine and imidazole rings imparts specific physicochemical properties that are often sought after in the design of novel therapeutics. For instance, this scaffold is a component of aromatase inhibitors, which are crucial in the treatment of hormone-receptor-positive breast cancer[1]. The piperidine moiety can influence solubility and pharmacokinetic properties, while the imidazole group can participate in essential binding interactions with biological targets.

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where an N-nucleophile, in this case, imidazole, displaces a leaving group on the piperidine scaffold. A common and effective strategy involves the use of a haloalkyl derivative of piperidine as the electrophile. This document outlines a reliable method for the preparation of 3-(1H-imidazol-1-ylmethyl)piperidine, emphasizing safety, efficiency, and high purity of the final product.

Reaction Scheme

The overall synthetic pathway can be visualized as a two-step process:

Caption: Overall synthetic scheme for 3-(1H-imidazol-1-ylmethyl)piperidine.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Piperidinemethanol | ≥98% | Commercially Available | |

| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Use in a well-ventilated fume hood. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Imidazole | ≥99% | Commercially Available | |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with care under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |

| Diethyl ether | Anhydrous | Commercially Available | |

| Saturated aq. NaHCO₃ | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous MgSO₄ | Commercially Available |

Step 1: Synthesis of 3-(Chloromethyl)piperidine Hydrochloride

This initial step involves the conversion of the primary alcohol in 3-piperidinemethanol to a more reactive leaving group, a chloride, using thionyl chloride. The reaction is performed in an inert solvent, and the product is isolated as a hydrochloride salt[2][3].

Workflow Diagram:

Caption: Workflow for the synthesis of 3-(chloromethyl)piperidine hydrochloride.

Detailed Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

Add anhydrous diethyl ether to the residue and stir to induce precipitation of the hydrochloride salt.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(chloromethyl)piperidine hydrochloride as a white to off-white solid.

Step 2: N-Alkylation of Imidazole

In this step, the deprotonated imidazole acts as a nucleophile, attacking the electrophilic carbon of 3-(chloromethyl)piperidine to form the desired product. The use of a strong base like sodium hydride ensures complete deprotonation of imidazole, driving the reaction to completion[4][5].

Workflow Diagram:

Caption: Workflow for the N-alkylation of imidazole.

Detailed Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool to 0 °C.

-

Dissolve imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

In a separate flask, dissolve 3-(chloromethyl)piperidine hydrochloride (1.05 eq) in anhydrous DMF.

-

Slowly add the solution of 3-(chloromethyl)piperidine hydrochloride to the imidazole anion solution.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(1H-imidazol-1-ylmethyl)piperidine.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals in ¹H NMR would include those for the piperidine ring protons, the methylene bridge protons, and the imidazole ring protons[6].

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting and Expert Insights

-

Low Yield in Step 1: Ensure the use of anhydrous DCM and fresh thionyl chloride. Incomplete reaction can occur if moisture is present.

-

Difficulty in Isolating the Hydrochloride Salt: If the product oils out, try adding a small seed crystal or scratching the inside of the flask to induce crystallization.

-

Incomplete Reaction in Step 2: The sodium hydride may be of poor quality. Ensure it is fresh and handled under strictly anhydrous conditions. The complete deprotonation of imidazole is critical for the reaction to proceed efficiently.

-

Alternative Base for Step 2: If handling sodium hydride is a concern, a weaker base such as potassium carbonate in a polar aprotic solvent like acetonitrile or DMF can be used, although this may require heating and longer reaction times.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of 3-(1H-imidazol-1-ylmethyl)piperidine. By following the step-by-step instructions and considering the provided expert insights, researchers can successfully synthesize this valuable compound for use in various research and development applications, particularly in the field of medicinal chemistry.

References

-

S. R. P. M. L. G. G. T. P. M. P. C. F. F. R. C. S. A. B. M. R. D. S. A. Bolasco, "Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 13, pp. 3192-3194, 2016. [Link]

- CN105085377A, "Synthetic method of 3-(chloromethyl)

-

"Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o," Dove Medical Press. [Link]

-

"Synthesis of 4-[3-(1H-Imidazol-1-yl)propyl]-piperidine," PrepChem.com. [Link]

-

"synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 9, 2016. [Link]

-

D. H. Romero, V. E. T. Heredia, and O. G. "Synthesis of Imidazole Derivatives and Their Biological Activities," ResearchGate, 2011. [Link]

-

M. R. S. S. S. A. A. A. A. A. A. A. A. G. "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents," DARU Journal of Pharmaceutical Sciences, vol. 14, no. 2, pp. 86-91, 2006. [Link]

-

"N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3," Chinese Journal of Applied Chemistry. [Link]

-

"Imidazole alkylation by chlorobutane ?," ResearchGate, 2016. [Link]

-

"A new method for N‐alkylation of imidazoles and benzimidazoles," Semantic Scholar, 1983. [Link]

Sources

- 1. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

LC-MS/MS analysis of piperidine-containing compounds.

Application Note: High-Sensitivity LC-MS/MS Analysis of Piperidine-Containing Compounds

Abstract

Piperidine moieties (

This guide details a validated, high-sensitivity LC-MS/MS workflow designed to overcome these physicochemical hurdles. We utilize Charged Surface Hybrid (CSH) technology to mitigate secondary silanol interactions and employ Mixed-Mode Cation Exchange (MCX) for orthogonal sample cleanup, ensuring a self-validating, robust protocol.

Part 1: The Chromatographic Strategy

The Basicity Challenge & Silanol Activity

The primary failure mode in piperidine analysis is peak tailing.

-

Mechanism: At standard LC-MS acidic pH (0.1% Formic Acid, pH ~2.7), the piperidine nitrogen is fully protonated (

). -

Interaction: Traditional silica-based C18 columns possess residual surface silanols (

). Even end-capped columns may have exposed silanols that ion-exchange with the positively charged piperidine, causing non-linear adsorption (tailing) and carryover.

The Solution: Charged Surface Hybrid (CSH) Technology

Instead of using high-pH mobile phases (which can suppress ESI+ signal intensity) or ion-pairing agents (which contaminate MS sources), this protocol recommends CSH C18 columns.

-

Principle: The stationary phase surface is modified with a low-level positive charge.

-

Result: Electrostatic repulsion prevents the protonated piperidine from interacting with residual silanols, yielding sharp, Gaussian peaks even using acidic mobile phases ideal for MS sensitivity.

Chromatographic Workflow Diagram

Figure 1: Analytical workflow leveraging surface charge repulsion to maintain peak symmetry.

Part 2: Mass Spectrometry & Fragmentation

Ionization Source

-

Mode: Electrospray Ionization Positive (ESI+).[3]

-

Rationale: The lone pair on the piperidine nitrogen readily accepts a proton, making these compounds "fly" exceptionally well in positive mode.

Fragmentation Pathways

Understanding fragmentation is crucial for selecting robust MRM transitions.

- -Cleavage: The bond adjacent to the nitrogen breaks, often forming an iminium ion.[4]

-

Ring Opening: High collision energies (CE) can cleave the ring itself.

-

Substituent Loss: Functional groups attached to the piperidine ring (e.g., ester groups in methylphenidate) are often the first to fragment.

Target Selection Table:

| Compound Class | Precursor Ion | Common Fragment | Mechanism |

|---|

| Simple Piperidines |

Part 3: Sample Preparation Protocol

Method: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Why: Standard Protein Precipitation (PPT) leaves too many matrix components that cause ion suppression. LLE is difficult due to piperidine's high water solubility at neutral pH. MCX utilizes the basicity of piperidine to "catch" it on the sorbent while washing away neutrals and acids.

Protocol Steps:

-

Pre-treatment: Dilute 200 µL Plasma with 200 µL 4%

(Acidifies sample to ensure drug is charged). -

Conditioning:

-

1 mL Methanol

-

1 mL Water

-

-

Load: Apply pre-treated sample at 1 mL/min.

-

Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

-

Wash 2 (Organic/Neutral): 1 mL Methanol (Removes neutral lipids/matrix).

-

Elution: 2 x 250 µL 5%

in Methanol .-

Critical Mechanism:[5] The high pH (>11) deprotonates the piperidine (neutralizes it) or disrupts the ion-exchange interaction, releasing it from the sorbent.

-

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in Mobile Phase A.

Part 4: Validated LC-MS/MS Method Parameters

Liquid Chromatography Conditions

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters XSelect CSH C18 XP,

mm, 2.5 µm (or equivalent). -

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C (Higher temp reduces backpressure and improves mass transfer).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Load |

| 6.00 | 95 | Elution Ramp |

| 7.50 | 95 | Wash |

| 7.60 | 5 | Re-equilibration |

| 10.00 | 5 | End |[6]

Mass Spectrometry Parameters

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

-

Cone Gas: 150 L/Hr.

-

Desolvation Gas: 1000 L/Hr.

Part 5: Troubleshooting & Validation Logic

Self-Validating Checks

-

Internal Standard (IS) Tracking: Use a deuterated analog (e.g., Fentanyl-D5). If IS retention time shifts >0.1 min, the column surface charge may be masked by matrix buildup. Perform a strong wash (Isopropanol:Acetonitrile 50:50).

-

Carryover Check: Inject a blank immediately after the ULOQ (Upper Limit of Quantification). Piperidines are "sticky." If carryover >20% of LLOQ, replace the rotor seal or switch to a needle wash of 0.1% Formic Acid in 50:50 MeOH:ACN.

Fragmentation Logic Diagram

Figure 2: Decision tree for selecting MRM transitions based on collision energy.

References

-

Waters Corporation. Strategies for the Analysis of Basic Compounds in LC-MS. Application Note 720004567EN. Link

-

National Institutes of Health (NIH). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed Central. Link

-

BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Guide.[1] Link

-

US FDA. Bioanalytical Method Validation Guidance for Industry. (2018). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. alternative-therapies.com [alternative-therapies.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Efficacy Testing of 3-(1H-imidazol-1-ylmethyl)piperidine

Introduction

The 3-(1H-imidazol-1-ylmethyl)piperidine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The imidazole ring, an electron-rich heterocycle, is known to interact with various enzymes and receptors, while the piperidine moiety can influence physicochemical properties such as solubility and membrane permeability, enhancing the druggability of the molecule.[1][2] Notably, compounds bearing this scaffold have been investigated as potent aromatase inhibitors, a key target in the treatment of hormone-dependent breast cancer.[3]

Given the therapeutic potential of this chemical class, rigorous in vitro evaluation is paramount to elucidating the mechanism of action and quantifying the efficacy of novel analogs. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a panel of in vitro assays to characterize the biological activity of 3-(1H-imidazol-1-ylmethyl)piperidine derivatives. The protocols detailed herein are designed to be robust and self-validating, with an emphasis on understanding the scientific principles that underpin each experimental choice.

Logical Workflow for In Vitro Characterization

A systematic approach to characterizing the in vitro efficacy of a novel 3-(1H-imidazol-1-ylmethyl)piperidine analog should begin with target-based assays, informed by the known pharmacology of the scaffold, followed by broader cell-based assays to assess cellular effects and general toxicity.

Caption: Logical workflow for in vitro testing of 3-(1H-imidazol-1-ylmethyl)piperidine.

Part 1: Target-Based Assays

Target-based assays are crucial for determining the direct interaction of a compound with its putative molecular target. For 3-(1H-imidazol-1-ylmethyl)piperidine derivatives, aromatase and acetylcholinesterase are primary targets of interest based on existing literature.[3][4][5]

Aromatase Inhibition Assay (Fluorometric)

Principle: This assay quantifies the activity of recombinant human aromatase (CYP19A1) by measuring the fluorescence of a metabolite produced from a fluorogenic substrate.[6] A decrease in fluorescence in the presence of the test compound indicates inhibition of aromatase activity. This cell-free format is ideal for high-throughput screening and determining a direct inhibitory effect on the enzyme.[7]

Protocol:

-

Reagent Preparation:

-

Aromatase Assay Buffer: Prepare a suitable buffer, for instance, 0.1 M sodium phosphate buffer, pH 7.4.

-

Recombinant Human Aromatase: Reconstitute the lyophilized enzyme in Aromatase Assay Buffer to the recommended concentration (e.g., as provided by a commercial kit like Abcam's ab284522).[6]

-

NADPH Generating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in Aromatase Assay Buffer. This system provides a continuous supply of NADPH, a necessary cofactor for aromatase activity.

-

Fluorogenic Substrate: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Aromatase Assay Buffer.

-

Test Compound: Prepare a stock solution of 3-(1H-imidazol-1-ylmethyl)piperidine in DMSO. Create a serial dilution series in Aromatase Assay Buffer to achieve the desired final concentrations.

-

Positive Control: Use a known aromatase inhibitor, such as letrozole or anastrozole, for comparison.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test compound dilutions or controls to the appropriate wells.

-

Add 20 µL of the reconstituted aromatase enzyme solution to all wells except the "no enzyme" control.

-

Add 20 µL of the NADPH generating system to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) using a microplate reader.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

| Parameter | Letrozole (Positive Control) | 3-(1H-imidazol-1-ylmethyl)piperidine Analog |

| IC50 (nM) | Example: 15 nM | To be determined |

| Maximum Inhibition (%) | Example: 98% | To be determined |

Table 1: Example data presentation for Aromatase Inhibition Assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay, based on the Ellman method, measures the activity of AChE.[8][9][10] The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[5][8]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Enzyme Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer.

-

DTNB Solution: Prepare a 10 mM solution of DTNB in Assay Buffer.

-

ATCh Substrate Solution: Prepare a 14 mM solution of acetylthiocholine iodide in deionized water. Prepare this solution fresh.[11]

-

Test Compound: Prepare a stock solution and serial dilutions of 3-(1H-imidazol-1-ylmethyl)piperidine in a suitable solvent (e.g., DMSO).

-

Positive Control: Use a known AChE inhibitor, such as donepezil or rivastigmine.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of Assay Buffer.

-

Add 10 µL of the test compound dilutions or controls.

-

Add 10 µL of the AChE enzyme solution.

-

Incubate the plate at 25°C for 10 minutes.[11]

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCh substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

| Parameter | Donepezil (Positive Control) | 3-(1H-imidazol-1-ylmethyl)piperidine Analog |

| IC50 (µM) | Example: 0.05 µM | To be determined |

| Maximum Inhibition (%) | Example: 95% | To be determined |

Table 2: Example data presentation for AChE Inhibition Assay.

Part 2: Cell-Based Assays

Cell-based assays are essential for confirming the activity of a compound in a more physiologically relevant context and for assessing its general cytotoxicity.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2][12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at approximately 570 nm.[13]

Caption: Workflow and principle of the MTT cytotoxicity assay.

Protocol:

-

Cell Culture:

-

Culture a relevant human cell line (e.g., a cancer cell line for anti-cancer applications or a non-cancerous cell line to assess general toxicity) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 3-(1H-imidazol-1-ylmethyl)piperidine analog in culture medium.

-

Replace the existing medium in the wells with medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO diluted in medium).

-

-

Incubation and Assay:

-

Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]

-

After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[14]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 (or GI50, the concentration for 50% growth inhibition) value by plotting a dose-response curve.[16]

-

| Cell Line | Doxorubicin (Positive Control) IC50 (µM) | 3-(1H-imidazol-1-ylmethyl)piperidine Analog IC50 (µM) |

| MCF-7 (Breast Cancer) | Example: 0.5 µM | To be determined |

| A549 (Lung Cancer) | Example: 0.8 µM | To be determined |

| HEK293 (Normal Kidney) | Example: > 10 µM | To be determined |

Table 3: Example data presentation for Cytotoxicity Assay.

Part 3: Advanced Mechanistic Assays

Should the primary and secondary screening assays yield promising results, more advanced assays can be employed to further elucidate the mechanism of action and binding characteristics of the compound.

Radioligand Binding Assay

Principle: Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[17][18] These assays involve incubating a biological sample containing the receptor of interest with a radiolabeled ligand. The affinity of an unlabeled test compound (like our piperidine derivative) is determined by its ability to compete with the radioligand for binding to the receptor.[3][18]

Protocol (General Outline for Competitive Binding):

-

Preparation:

-

Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest.

-

Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor.

-

Test Compound: Prepare serial dilutions of the 3-(1H-imidazol-1-ylmethyl)piperidine analog.

-

-

Assay Procedure:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubate to allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.[17]

-

Wash the filters to remove any unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.

-

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial efficacy and safety profiling of novel 3-(1H-imidazol-1-ylmethyl)piperidine derivatives. By systematically evaluating the compound's effects in target-based and cell-based assays, researchers can gain critical insights into its mechanism of action, potency, and therapeutic potential. The data generated from these studies are foundational for lead optimization and further preclinical development.

References

-

Jang, Y. J., et al. (2010). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters, 20(15), 4433-4437. [Link]

-

Padron, J. M., et al. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1938, 13-24. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

antibodies-online.com. (n.d.). Human Aromatase ELISA Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Wiley Online Library. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ChemBioChem, 22(18), 2736-2740. [Link]

-

National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay. Methods in Molecular Biology, 1647, 131-137. [Link]

-

Sestili, I., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]

-

ResearchGate. (2019). Cholinesterase (ChE) Test Using Ellman's Photometric Method. Journal of Clinical Pathology and Laboratory Medicine, 2(1), 1-4. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

PubMed. (2014). Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay. Acta Pharmacologica Sinica, 35(11), 1378-1386. [Link]

-

Bio-protocol. (2017). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol, 7(14), e2482. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2011). ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. IJPSR, 2(8), 2054-2057. [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

-

protocols.io. (2024, May 31). In vitro kinase assay. [Link]

-

Semantic Scholar. (n.d.). Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay. Retrieved from [Link]

-

BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

-

PubMed. (1989). An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors. The Journal of Steroid Biochemistry, 32(6), 781-787. [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). [Link]

-

Brueggemeier, R. W., et al. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Cancer Research, 65(19), 8495-8497. [Link]

-

Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. [Link]

-

ACS Publications. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry, 94(30), 10647-10654. [Link]

-

Journal of Pharmaceutical and Biological Sciences. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. JPBS, 10(4), 221-227. [Link]

-

National Center for Biotechnology Information. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 10, S2829-S2838. [Link]

-

ACS Publications. (2024). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry. [Link]

-

Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 1(1), 1-10. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]

- 7. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bds.berkeley.edu [bds.berkeley.edu]

- 16. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

Application Note: In Vivo Profiling of Piperidine Derivatives

Strategic Overview: The Piperidine Pharmacophore

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the backbone of diverse therapeutics ranging from analgesics (Fentanyl, Pethidine) to antipsychotics (Haloperidol, Risperidone) and stimulants (Methylphenidate).[1] Its ubiquity stems from its ability to present substituents in defined vectors that perfectly map to G-Protein Coupled Receptors (GPCRs), specifically Mu-opioid and Dopamine (

However, this versatility creates a "selectivity paradox." A piperidine derivative designed for analgesia may inadvertently antagonize dopamine receptors, causing motor rigidity. Therefore, in vivo profiling must be a subtractive process : confirming efficacy while rigorously ruling out off-target liabilities.

This guide outlines a tiered screening cascade designed to filter piperidine candidates based on Bioavailability , Specific Efficacy , and Motor Safety .

Phase I: The Gatekeeper – CNS Pharmacokinetics

Before efficacy testing, candidates must be screened for Blood-Brain Barrier (BBB) penetration. Piperidines are basic amines (

Protocol A: Brain-to-Plasma Ratio ( ) Determination

Objective: Determine if the free drug concentration in the brain is sufficient to engage CNS targets.

Methodology:

-

Subjects: Male Sprague-Dawley rats (n=3 per time point), cannulated (jugular vein).

-

Administration: IV bolus (1 mg/kg) or PO (10 mg/kg) of the test compound.

-

Sampling: Harvest blood and whole brain at

(usually 0.5, 1, and 4 hours post-dose). -

Processing:

-

Analysis: LC-MS/MS quantification.

Critical Calculation (The Self-Validating Metric):

-

Interpretation: A

indicates poor CNS penetration. A viable CNS candidate typically requires

Phase II: Efficacy Profiling (Therapeutic Tracks)

Select the track corresponding to your lead compound's design intent.

Track A: Analgesic Screening (Opioid-like Activity)

Piperidine analgesics often act via spinal and supraspinal Mu-opioid receptors. We use a dual-assay approach to differentiate these mechanisms.

Protocol B: The Hot Plate Test (Supraspinal Integration)

Differentiates central analgesics (piperidines) from peripheral NSAIDs.

Experimental Setup:

-

Equipment: Thermostatically controlled plate (e.g., Ugo Basile Hot Plate).

-

Temperature: Strictly maintained at 55.0°C ± 0.5°C .

-

Subjects: Swiss albino mice (20-25g).

Step-by-Step Workflow:

-

Acclimatization: Place mice on a cold plate (room temp) for 5 mins, 24 hours prior to testing to reduce novelty stress.

-

Screening (Baseline): Place mouse on the 55°C plate. Record latency to hind paw lick or jump .

-

Exclusion Criteria: Animals reacting <5s (hyperalgesic) or >30s (insensitive) are removed.

-

-

Treatment: Administer vehicle or Test Compound (IP/PO). Wait for

(typically 30-60 min). -

Testing: Place animal on the plate. Stop timer at first sign of nociceptive reaction (licking/jumping).

-

Safety Cut-off: Strict 45-second cut-off to prevent tissue damage.

Data Analysis:

Calculate % Maximum Possible Effect (%MPE):

Track B: Antipsychotic Screening (Dopaminergic Modulation)

For piperidines designed as neuroleptics (e.g., butyrophenone analogs), efficacy is defined by the suppression of hyper-dopaminergic states.

Protocol C: Conditioned Avoidance Response (CAR)

The gold standard for antipsychotic efficacy. Effective antipsychotics suppress avoidance behavior without suppressing escape behavior (sedation).

Step-by-Step Workflow:

-

Apparatus: Shuttle box with two compartments separated by a hurdle. Grid floor delivers mild shock.

-

Training (Days 1-5):

-

Stimulus: Light/Tone (CS) for 10s, followed by Foot Shock (US) for 10s.

-

Avoidance: Crossing the hurdle during CS (no shock).

-

Escape: Crossing during US (shock stops).

-

Criteria: Select rats with >80% avoidance rate.

-

-

Testing (Day 6): Administer Test Compound. Run 10 trials.

-

Scoring:

-

Selective Inhibition: Failure to avoid (during CS) but successful escape (during US) indicates antipsychotic activity.

-

Sedation: Failure to escape (during US) indicates non-specific sedation/toxicity.

-

Phase III: Safety & Liability (The "Kill" Step)

The most common failure mode for piperidine drugs is Extrapyramidal Symptoms (EPS)—drug-induced Parkinsonism caused by excessive striatal

Protocol D: The Catalepsy Bar Test

Objective: Quantify muscular rigidity (cataleptic state).[4][5]

Experimental Setup:

-

Apparatus: A horizontal bar (0.9 cm diameter) elevated 9 cm (mice) or 10 cm (rats) above the bench surface.

Workflow:

-

Dosing: Administer Test Compound (high dose, typically

from efficacy tests). -

Placement: Gently place the animal's forepaws on the bar and hind paws on the floor.[4]

-

Measurement: Record the time the animal maintains this imposed, unnatural posture.

-

Scoring (Self-Validating):

-

Normal: Animal corrects posture immediately (< 5s).

-

Cataleptic: Animal remains immobile > 30s.

-

Cut-off: 180s.[6]

-

Visualizing the Screening Cascade

Figure 1: The "Kill-Fast" Screening Cascade. A logical flow designed to eliminate candidates with poor bioavailability or high toxicity early in the development cycle.

Summary of Key Data Outputs

| Assay | Target Readout | Desired Outcome for Piperidine Lead |

| PK (Brain:Plasma) | ||

| Hot Plate | Latency (sec) | Increase > 100% vs. Baseline (%MPE > 50) |

| CAR | Avoidance % | Significant reduction in Avoidance; No reduction in Escape |

| Bar Test | Immobility (sec) | |

| OECD 423 |

References

-

OECD Guidelines for the Testing of Chemicals. (2001).[7] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.[8][9] OECD Publishing. [Link]

-

Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II.[1] Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393. (The foundational text for the Hot Plate method).[10] [Link]

-

Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs. Behavioral Neuroscience, 102(5), 748–759. (Establishes the standard Bar Test protocol). [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: screening strategies and experimental protocols. Current Opinion in Chemical Biology. (Source for Brain:Plasma PK strategies). [Link]

-

Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (The authoritative encyclopedia for CAR and general behavioral assays). [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Open Source Automated Bar Test for Measuring Catalepsy in Rats | eNeuro [eneuro.org]

- 5. edspace.american.edu [edspace.american.edu]

- 6. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. Hot plate test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Cell-Based Assays of Nitric Oxide Formation Inhibitors

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and host defense.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The aberrant production of NO, particularly by the inducible NOS (iNOS) isoform, is a key driver in the pathophysiology of numerous inflammatory diseases and neurodegenerative disorders. Consequently, the identification and characterization of specific NOS inhibitors represent a significant therapeutic strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of robust cell-based assays to screen for and characterize inhibitors of NO formation. We detail field-proven protocols for both indirect and direct NO detection, focusing on the Griess assay and fluorescent imaging with DAF-FM diacetate, respectively.

Introduction: The Central Role of Nitric Oxide Synthases (NOS)

Nitric oxide is endogenously synthesized from the amino acid L-arginine by three distinct NOS isoforms.[1][3] Understanding their unique characteristics is fundamental to designing relevant inhibitor screening assays.

-

Neuronal NOS (nNOS or NOS1): A constitutive, calcium/calmodulin-dependent enzyme primarily found in neuronal tissue. It plays a crucial role in neurotransmission and synaptic plasticity.[2]

-

Endothelial NOS (eNOS or NOS3): Also constitutive and calcium/calmodulin-dependent, eNOS is expressed in the vascular endothelium. Its primary function is to produce NO for vasodilation and blood pressure regulation.[2][4]

-

Inducible NOS (iNOS or NOS2): Unlike its constitutive counterparts, iNOS expression is transcriptionally regulated and induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., interferon-gamma, IFN-γ) in immune cells like macrophages.[5][6][7] Once expressed, iNOS produces large, sustained amounts of NO and is largely calcium-independent.[2]

Overproduction of NO by iNOS is a hallmark of chronic inflammation and septic shock, making it a prime target for therapeutic intervention. Similarly, dysregulation of nNOS and eNOS is linked to various neurological and cardiovascular diseases. Cell-based assays provide a physiologically relevant context to evaluate compound efficacy, accounting for critical factors like cell permeability and cytotoxicity that are missed in purified enzyme assays.[1]

Signaling Pathway for NOS Activation and NO Production

The activation mechanisms for constitutive (eNOS/nNOS) and inducible (iNOS) isoforms differ significantly, which is a key consideration in assay design.

Caption: Generalized signaling pathways for NOS activation.

Principles of Nitric Oxide Detection in Cell-Based Assays

Direct measurement of NO is challenging due to its short half-life (seconds) and high reactivity.[8][9] Therefore, assays typically rely on detecting its more stable downstream products or using probes that react with NO to generate a stable signal.

Indirect Detection: The Griess Assay

The Griess assay is a simple, cost-effective, and widely used colorimetric method that quantifies nitrite (NO₂⁻), a stable oxidation product of NO.[8][10][11] The assay is based on a two-step diazotization reaction.[8][12]

-

Diazotization: Under acidic conditions, sulfanilamide reacts with nitrite to form a diazonium salt.

-

Coupling: This diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, purple-colored azo compound.[8][13]

The intensity of the purple color, measured spectrophotometrically at ~540 nm, is directly proportional to the nitrite concentration in the sample.[8][10]

Critical Consideration: Nitrate Reduction In biological systems, NO is oxidized to both nitrite (NO₂⁻) and nitrate (NO₃⁻).[10][14] The Griess reagent only detects nitrite. To accurately assess total NO production, nitrate must first be enzymatically reduced to nitrite using the enzyme nitrate reductase.[15][16] Omitting this step can lead to a significant underestimation of total NO synthesis.[10]

Caption: Experimental workflow for the Griess assay.

Direct Intracellular Detection: Fluorescent Probes

Fluorescent probes offer a method for real-time, intracellular detection of NO, making them suitable for microscopy and flow cytometry.[17] The most common probes are the diaminofluorescein (DAF) family, particularly DAF-FM diacetate.[18][19]

Mechanism of Action: DAF-FM diacetate is a cell-permeable, non-fluorescent molecule.[18][20]

-

Cellular Entry & Cleavage: It readily diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate groups, trapping the now cell-impermeant DAF-FM molecule.[20][21]

-

Reaction with NO: In the presence of NO (and O₂), the weakly fluorescent DAF-FM is converted to a highly fluorescent triazole derivative.[21][22]

The resulting fluorescence intensity (Excitation/Emission ≈ 495/515 nm) is proportional to the amount of NO produced.[19]

Critical Consideration: Specificity and Controls The reaction of DAF-FM is not directly with NO but with nitrosating species (like N₂O₃) formed from NO's reaction with oxygen.[12][21] Furthermore, its fluorescence can be influenced by other reactive oxygen species (ROS) and cellular autofluorescence. Therefore, experiments using DAF-FM must include proper controls, such as a known NOS inhibitor (e.g., L-NAME) and cells not loaded with the dye, to validate the specificity of the signal.

Experimental Protocols

Safety Precaution: Always consult Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Screening for iNOS Inhibitors using the Griess Assay

This protocol is designed for a 96-well format and uses the RAW 264.7 macrophage cell line, a standard model for studying iNOS induction.[5][23]

Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

Test compounds (dissolved in DMSO) and positive control (e.g., L-N⁶-(1-Iminoethyl)lysine, L-NIL)

-

Griess Reagent Kit (containing sulfanilamide, NED, and nitrite standards)

-

Nitrate Reductase and NADH cofactor (if measuring total NO)

-

96-well flat-bottom tissue culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and the positive control inhibitor in culture medium. The final DMSO concentration should be ≤0.5% to avoid cytotoxicity.

-

Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include "vehicle control" wells with medium containing only DMSO.

-

Pre-incubate the cells with the compounds for 1 hour at 37°C.

-

-

iNOS Induction:

-

Prepare a 2X stimulation solution of LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) in culture medium.[7]

-

Add 100 µL of this 2X solution to each well (except for the "unstimulated" control wells, which receive 100 µL of plain medium). The final volume is now 200 µL.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Nitrite Measurement (Griess Assay):

-

Prepare a nitrite standard curve (e.g., 0-100 µM) in culture medium as per the kit manufacturer's instructions.

-

Carefully transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well flat-bottom plate.[13]

-

(Optional but Recommended - Total NO) If measuring total NO, add nitrate reductase and its cofactor (e.g., NADH) to all standard and sample wells. Incubate according to the manufacturer's protocol (e.g., 30 minutes at 37°C).[15]

-

Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well.[15]

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Griess Reagent II) to each well.[15]

-

Incubate for 10 minutes at room temperature, protected from light. A purple color will develop.

-

Read the absorbance at 540 nm within 30 minutes.[16]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (culture medium) from all readings.

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percent inhibition for each compound concentration relative to the stimulated vehicle control.

-

Plot percent inhibition versus compound concentration to calculate the IC₅₀ value.

-

Table 1: Example Plate Layout for Griess Assay

| Well | Group | Compound | Stimulant |

| A1-A3 | Unstimulated | Vehicle | None |

| B1-B3 | Vehicle Control | Vehicle | LPS/IFN-γ |

| C1-C3 | Positive Control | L-NIL (10 µM) | LPS/IFN-γ |

| D1-D3 | Test Compound | Conc. 1 | LPS/IFN-γ |

| E1-E3 | Test Compound | Conc. 2 | LPS/IFN-γ |

| F1-F3 | Test Compound | Conc. 3 | LPS/IFN-γ |

| G1-H12 | Nitrite Standards | N/A | N/A |

Protocol 2: Intracellular NO Detection using DAF-FM Diacetate

This protocol is for visualizing and quantifying intracellular NO production and its inhibition. It can be adapted for fluorescence microscopy or a plate reader.

Materials:

-

Appropriate cell line (e.g., RAW 264.7 for iNOS, HEK293T overexpressing nNOS for nNOS[1], or BAECs for eNOS)

-

DAF-FM Diacetate (stored at -20°C, protected from light)

-

High-quality anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Stimulants (e.g., LPS/IFN-γ for iNOS; Calcium ionophore A23187 for nNOS[1])

-

Test compounds and positive control (e.g., L-NAME)

-

Fluorescence microplate reader or fluorescence microscope (FITC filter set)

Sources

- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lazarlab.com [lazarlab.com]

- 10. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Griess Reagent System Protocol [promega.jp]

- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]

- 14. sciencellonline.com [sciencellonline.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Measurement of nitric oxide in mast cells with the fluorescent indicator DAF-FM diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 23. IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Preclinical Pharmacokinetic Studies of Novel Piperidine Compounds

Introduction: The Significance of the Piperidine Scaffold and its Pharmacokinetic Profile

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of approved pharmaceuticals and clinical candidates targeting indications from oncology to central nervous system (CNS) disorders.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and its capacity to adopt conformations that fit precisely into the binding pockets of molecular targets.[1] From a drug development perspective, the piperidine motif often enhances "druggability" by improving metabolic stability and facilitating transport across biological membranes, which are critical components of a compound's pharmacokinetic (PK) profile.[1]

Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3] A thorough understanding of these processes is not merely an academic exercise; it is a fundamental requirement for the successful development of any new chemical entity.[4][5] Early and accurate characterization of a compound's PK profile is essential to identify a safe initial dose for human trials, predict potential drug-drug interactions, and ultimately determine if a candidate molecule has a viable path to becoming an effective therapy.[4][6]

This guide provides a detailed framework and actionable protocols for conducting robust preclinical pharmacokinetic studies of novel piperidine-containing compounds, grounded in both scientific rationale and regulatory expectations.

The Piperidine Challenge: Unique Considerations in PK Analysis

While advantageous, the piperidine scaffold presents specific challenges that demand careful consideration during PK and bioanalytical assessment:

-

Metabolic Stability: The piperidine ring itself is relatively stable, but its functionalization dramatically influences its susceptibility to metabolism.[1] Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a major route of clearance for many drugs.[7] The nitrogen atom and adjacent carbons in the piperidine ring can be sites of oxidation. Therefore, early in vitro assessment of metabolic stability is crucial.

-

Basicity and Non-Specific Binding: As a basic amine, the piperidine moiety is typically protonated at physiological pH. This positive charge can lead to secondary ionic interactions with residual negatively charged silanol groups on reversed-phase chromatography columns, causing poor peak shape (tailing) and low efficiency during LC-MS/MS analysis.[8] This charge can also contribute to non-specific binding to labware and dialysis membranes in in vitro assays.

-

Matrix Effects: The accurate quantification of drugs in complex biological matrices like plasma is a cornerstone of PK studies.[9][10] The presence of endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer source, a phenomenon known as the "matrix effect," leading to inaccurate results. This must be rigorously evaluated during method validation.[11]

Strategic Pharmacokinetic Study Design

A well-designed study generates reliable data. The design must be tailored to the specific compound and the questions being asked.[12]

Causality: Why We Choose These Assays